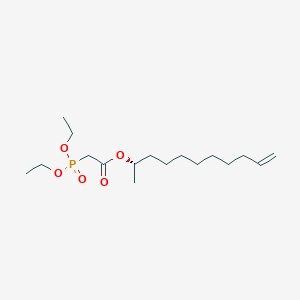
Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester: is a specialized organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a diethoxyphosphinyl group and a long aliphatic chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. Common catalysts used in esterification reactions include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the production rate and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Depending on the oxidizing agent, products can include aldehydes, ketones, or carboxylic acids.
Substitution: Products vary based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and other reactions .
Biology: In biological research, this ester can be used as a model compound to study ester hydrolysis and other biochemical processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical or chemical reactions. The diethoxyphosphinyl group may also play a role in the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
- Acetic acid, 2-(diethoxyphosphinyl)-, 1,1-dimethylethyl ester
- Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester
- Triethyl phosphonoacetate
Uniqueness: The uniqueness of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester lies in its specific structure, which includes a long aliphatic chain and a diethoxyphosphinyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
260407-06-5 |
|---|---|
Molekularformel |
C17H33O5P |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
[(2S)-undec-10-en-2-yl] 2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C17H33O5P/c1-5-8-9-10-11-12-13-14-16(4)22-17(18)15-23(19,20-6-2)21-7-3/h5,16H,1,6-15H2,2-4H3/t16-/m0/s1 |
InChI-Schlüssel |
YFGKEBBZNWKBJR-INIZCTEOSA-N |
Isomerische SMILES |
CCOP(=O)(CC(=O)O[C@@H](C)CCCCCCCC=C)OCC |
Kanonische SMILES |
CCOP(=O)(CC(=O)OC(C)CCCCCCCC=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


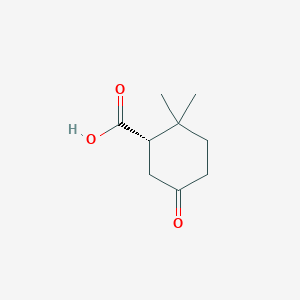
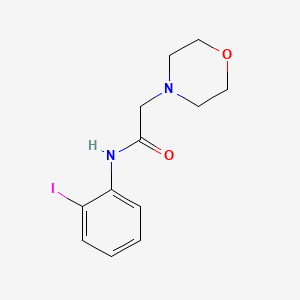
![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)


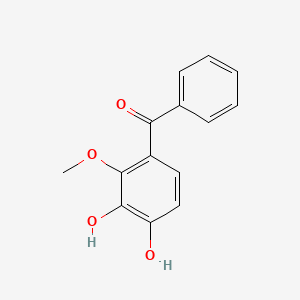

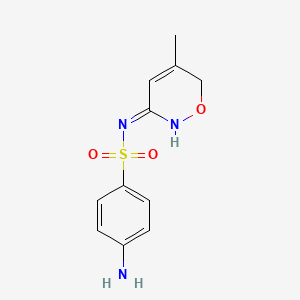

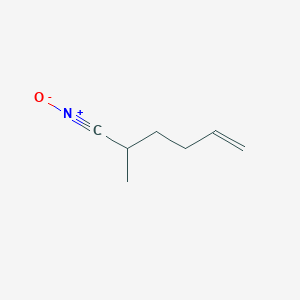
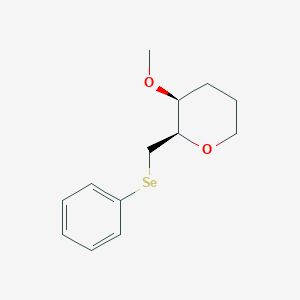
![5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole](/img/structure/B12565012.png)
![2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine](/img/structure/B12565018.png)

